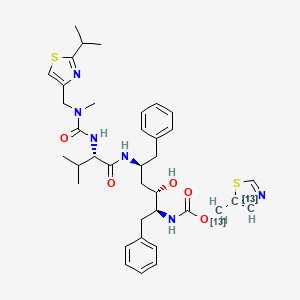

Ritonavir-13C3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

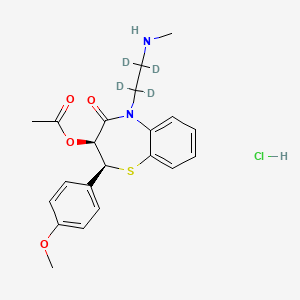

Ritonavir-13C3 is a stable labeled selective HIV-1 protease inhibitor . It is a variant of Ritonavir, an antiretroviral medication used along with other medications to treat HIV/AIDS . This combination treatment is known as highly active antiretroviral therapy (HAART) .

Synthesis Analysis

A process for the synthesis of Ritonavir has been described which permits its preparation with only five intermediate stages . The process uses the same starting materials as those used in the process described in WO 94/14436 .

Chemical Reactions Analysis

Ritonavir is a potent CYP3A inhibitor that increases peak and trough plasma drug concentrations of other protease inhibitors . It inhibits nirmatrelvir’s cytochrome P450 (CYP) 3A4-mediated metabolism which results in renal elimination becoming the primary route of nirmatrelvir elimination when dosed concomitantly .

Physical And Chemical Properties Analysis

Ritonavir has been reported in seven crystal forms notably form I, II, IIIb and IV, as well as a hydrate, an L -tyrosine co-crystal and a formamide solvate . A new form is reported with a novel quaternary structure with ritonavir as an oxalate salt, oxalic acid co-crystal and acetone solvate in a 1: 1: 0.5: 0.5 stoichiometry .

科学的研究の応用

1. Cytochrome P450 Enzyme Activity

Ritonavir is noted for its potent inhibition of cytochrome P4503A (CYP3A) activity. It is commonly used for pharmacoenhancement of other antiretrovirals. Paradoxically, ritonavir induces the clinical metabolism and clearance of many drugs, impacting CYP2B6 activity in human hepatocytes. This has significant implications for drug interactions (Kharasch, Mitchell, Coles, & Blanco, 2008).

2. Antitumor Activity

Ritonavir has shown antitumor effects, particularly in inducing apoptosis in tumor cell lines. It acts by inhibiting proteasomal proteolysis, thereby impacting tumor growth and survival (Gaedicke et al., 2002).

3. Impact on Other Drug Metabolism

The dose-response of ritonavir on hepatic CYP3A activity affects the oral exposure of other drugs like elvitegravir. Ritonavir exhibits a complex interaction with various drugs due to its inhibitory effects on CYP3A metabolism (Mathias et al., 2009).

4. Mechanism of Cytochrome P450 3A4 Inhibition

The inhibition of CYP3A4 by ritonavir is a critical aspect of its action. The mechanism involves multiple types, including mechanism-based inactivation and covalent bonding to the apoprotein, leading to potent time-dependent inactivation (Rock et al., 2014).

5. Role in Cancer Therapy

Ritonavir's inhibition of CYP2J2 along with CYP3A4/5 and CYP2D6 contributes to its potential as a therapeutic agent in cancer treatment. The modulation of drug metabolism by ritonavir plays a role in its therapeutic applications in oncology (Kaspera et al., 2014).

6. Pharmacokinetic Modeling

Studies have developed pharmacokinetic models to understand ritonavir's absorption and disposition in humans. Such models are crucial in designing drug-drug interaction studies and optimizing dosing strategies (Arora et al., 2020).

7. COVID-19 Treatment Exploration

Ritonavir has been explored as a potential treatment for SARS-CoV-2, demonstrating inhibitory potency against the virus's proteinase. This highlights its versatility in antiviral therapy beyond HIV (Beck et al., 2020).

8. Targeting Lung Cancer Cells

Ritonavir has been shown to inhibit the growth of lung cancer cells, especially by targeting survivin, a crucial biomarker for its sensitivity. This adds to its potential application in cancer therapeutics (Srirangam et al., 2011).

9. Nanotechnology in Drug Delivery

Innovative polymer-based matricial nanostructures incorporating ritonavir have been developed for sustained drug delivery, especially in pediatric HIV treatment. This demonstrates the application of nanotechnology in optimizing ritonavir delivery (Giaretta et al., 2019).

10. Metabolic Plasticity in Multiple Myeloma

Ritonavir targets glycolysis and shows cytotoxicity in multiple myeloma cells. It modulates metabolic plasticity, highlighting its potential in treating myeloma and possibly other cancers (Dalva-Aydemir et al., 2014).

11. Bioavailability Enhancement in Solid Dispersions

Solid dispersion techniques have been used to enhance the solubility and bioavailability of ritonavir, addressing its low water solubility. This is crucial for optimizing its therapeutic efficacy (Sinha et al., 2010).

作用機序

Ritonavir is a protease inhibitor that interferes with the reproductive cycle of HIV . It is also commonly used to inhibit the enzyme that metabolizes other protease inhibitors . Ritonavir serves to slow down metabolism of nirmatrelvir by cytochrome enzymes to maintain higher circulating concentrations of the main drug .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i19+1,21+1,30+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNCNXCDXHOMX-MZPZWQAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)O[13CH2][13C]4=[13CH]N=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonadecafluoro-3-(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3-aza-5-phosphaheptadecan-1-ol 5-oxide](/img/structure/B563363.png)

![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)

![4,7-(Epoxymethano)furo[3,4-d]pyrimidine (9CI)](/img/no-structure.png)